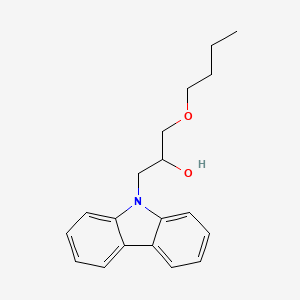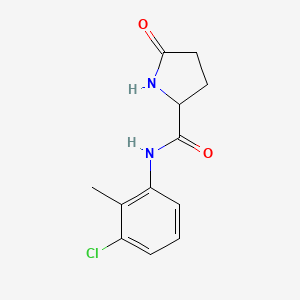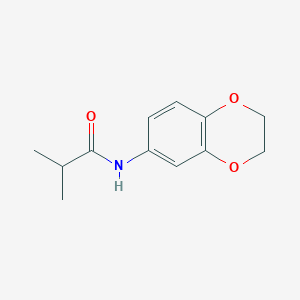
benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPC is a pyrrolidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate may exert its biological activities through different mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit different biochemical and physiological effects. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to scavenge free radicals and inhibit lipid peroxidation in vitro. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to exhibit anti-angiogenic activity and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its ease of synthesis and its potential biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, and its purity and yield can be optimized. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit different biological activities, making it a potential lead compound for drug discovery. However, benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has some limitations for lab experiments. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has low solubility in water, which may limit its use in some biological assays. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate may also exhibit cytotoxicity at high concentrations, which may affect the interpretation of the results.
Future Directions
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential future directions for scientific research. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be further studied for its mechanism of action and its potential applications in different fields, including drug discovery, material science, and nanotechnology. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also be modified to improve its solubility and bioavailability, and to enhance its biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be incorporated into different drug delivery systems, including nanoparticles and liposomes, for targeted drug delivery. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also be used as a building block for the synthesis of other pyrrolidine derivatives with potential biological activities.
Synthesis Methods
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been synthesized using different methods, including a one-pot three-component reaction, a microwave-assisted method, and a solvent-free synthesis method. The one-pot three-component reaction involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and ethyl benzoylacetate in the presence of a catalyst. The microwave-assisted method involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and benzoyl chloride in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis method involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and ethyl benzoylacetate in the absence of a solvent under reflux conditions. The yield and purity of benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate vary depending on the synthesis method used.
Scientific Research Applications
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit antioxidant, anti-inflammatory, and antitumor activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been used as a building block for the synthesis of other pyrrolidine derivatives with potential biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been incorporated into different materials, including polymeric materials and metal-organic frameworks, for various applications.
properties
IUPAC Name |
benzyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-7-9-17(10-8-14)20-12-16(11-18(20)21)19(22)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLCDTVFSOCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)